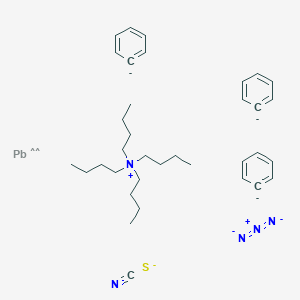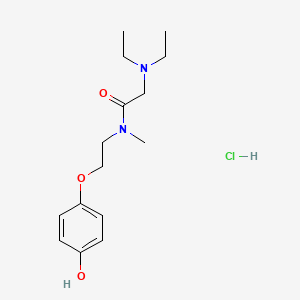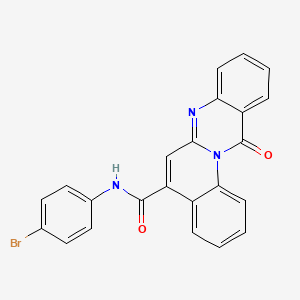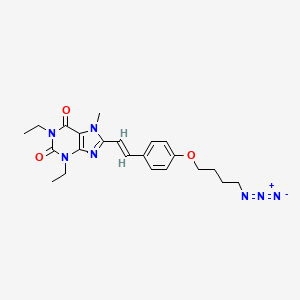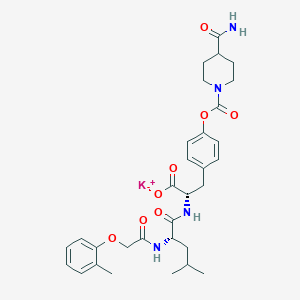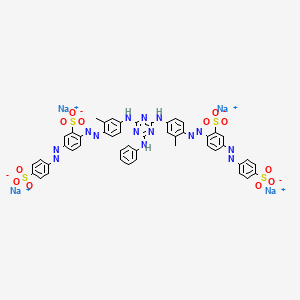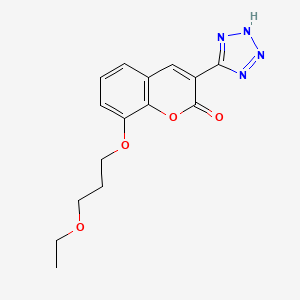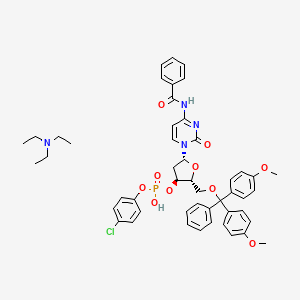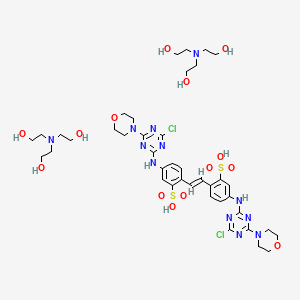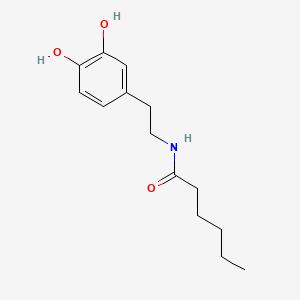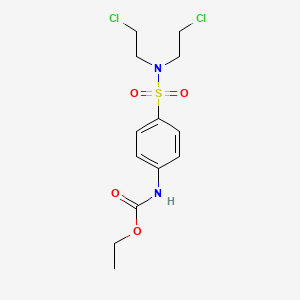
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Méthodes De Préparation
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Substitution Reactions:
Hydrazide Formation: The final step involves the reaction of the pyrazole derivative with 2,4-dichlorophenylhydrazine under controlled conditions to form the desired hydrazide.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using scalable and cost-effective processes.
Analyse Des Réactions Chimiques
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring structure but differ in their substitution patterns, leading to variations in their chemical and biological properties.
Aminopyrazoles: Compounds with amino groups on the pyrazole ring exhibit different reactivity and biological activities compared to the hydrazide derivative.
Dichlorophenylhydrazides: These compounds contain the dichlorophenyl group but may have different core structures, affecting their overall properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
86831-71-2 |
|---|---|
Formule moléculaire |
C11H11Cl2N5O |
Poids moléculaire |
300.14 g/mol |
Nom IUPAC |
4-amino-N'-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H11Cl2N5O/c1-5-9(14)10(17-15-5)11(19)18-16-8-3-2-6(12)4-7(8)13/h2-4,16H,14H2,1H3,(H,15,17)(H,18,19) |
Clé InChI |
HAQUIMHIMLZCFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C(=O)NNC2=C(C=C(C=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


